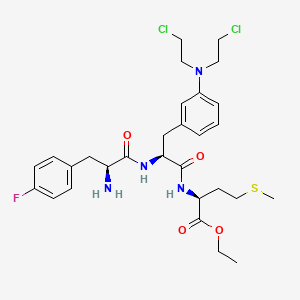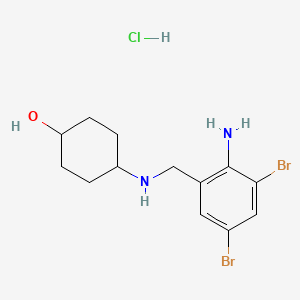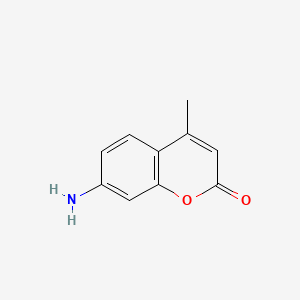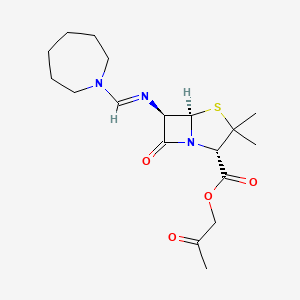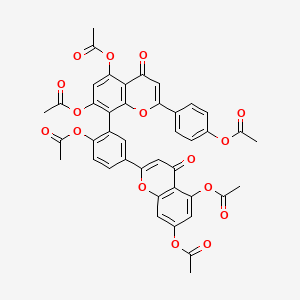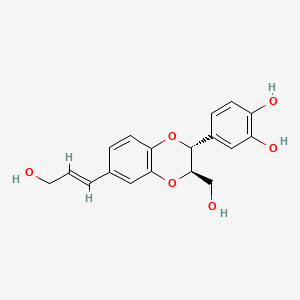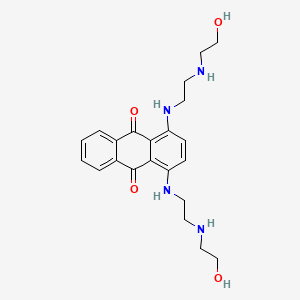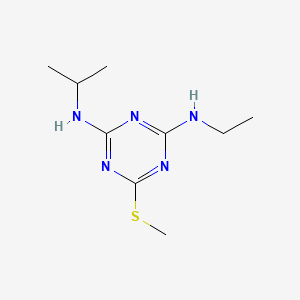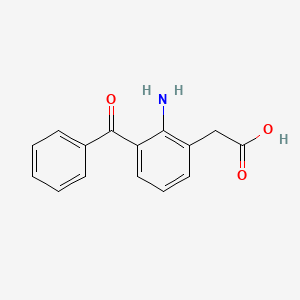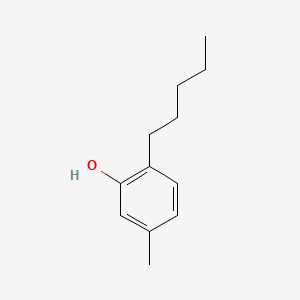
Amylmétacresol
Vue d'ensemble
Description
On le trouve couramment dans les pastilles pour la gorge telles que Strepsils, Cēpacol, Gorpils, Cofsils et Lorsept . Ce composé est connu pour ses propriétés antibactériennes et antivirales, ce qui le rend efficace pour soulager les symptômes des maux de gorge et des infections mineures de la bouche .
Applications De Recherche Scientifique
Amylmetacresol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phenolic reactions and their mechanisms.
Industry: It is used in the production of antiseptic and analgesic agents.
Mécanisme D'action
Target of Action
Amylmetacresol (AMC) is primarily targeted towards bacteria and viruses . It is used as an active pharmaceutical ingredient in throat lozenges to treat infections of the mouth and throat .
Mode of Action
AMC is an antibacterial and antiviral agent . It functions by killing the bacteria or viruses that cause infections in the mouth or throat . Additionally, AMC has been found to block sodium channels in a manner similar to local anesthetics . This blocking action can help to alleviate pain associated with throat infections .
Biochemical Pathways
It is suggested that the compound’s virucidal action may involve thedenaturation of external protein spikes , a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .
Pharmacokinetics
Upon administration, AMC is rapidly absorbed . It undergoes oxidation and glucuronidation as part of its metabolism . The compound is then quickly eliminated via the kidneys . These processes impact the bioavailability of AMC, ensuring that it is efficiently delivered to the site of infection and subsequently removed from the body once it has exerted its effects .
Result of Action
The primary result of AMC’s action is the reduction of infectivity of certain infectious viruses in the throat and in cough droplets . This helps to reduce opportunities for person-to-person transmission of these viruses . In addition, AMC provides relief from symptoms of sore throat/irritation of the throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMC. For instance, factors related to soil, animal husbandry, waste management, potable and wastewater, and food safety can contribute to the spread of antibiotic resistance . This can potentially impact the effectiveness of AMC.
Analyse Biochimique
Biochemical Properties
Amylmetacresol exhibits antibacterial and antiviral properties . It interacts with the cell membranes of bacteria, leading to leakage of cellular contents and, ultimately, bacterial cell death . It also blocks voltage-gated sodium channels in a manner similar to local anesthetics .
Cellular Effects
Amylmetacresol primarily affects the cells of the mouth and throat, where it is used to treat infections . It disrupts the cell membranes of bacteria, causing cell death and helping to clear the infection
Molecular Mechanism
It is suggested that its virucidal action may involve denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .
Temporal Effects in Laboratory Settings
It is known that the substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .
Dosage Effects in Animal Models
The effects of Amylmetacresol at different dosages in animal models have not been extensively studied. It has a low toxicity with an LD50 of 1500 mg/kg body weight in rats .
Metabolic Pathways
Amylmetacresol is metabolized through oxidation and glucuronidation processes
Transport and Distribution
It is known that the substance is rapidly absorbed and quickly eliminated via the kidneys .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'amylmétacresol est synthétisé par alkylation du m-crésol avec du bromure de pentyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement sous reflux dans un solvant organique comme l'acétone ou l'éthanol .
Méthodes de production industrielle : Dans les environnements industriels, la synthèse de l'this compound implique des réactions d'alkylation similaires, mais à plus grande échelle. Le processus comprend des étapes de purification telles que la distillation et la cristallisation afin de garantir la pureté et la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions : L'amylmétacresol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des acides carboxyliques.
Réduction : Il peut être réduit pour former des alcools.
Substitution : Il peut subir des réactions de substitution aromatique électrophile en raison de la présence du groupe phénolique.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents de nitration (acide nitrique) sont utilisés en milieu acide.
Principaux produits :
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions phénoliques et leurs mécanismes.
Industrie : Il est utilisé dans la production d'agents antiseptiques et analgésiques.
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de plusieurs mécanismes :
Propriétés antibactériennes et antivirales : Il perturbe les membranes cellulaires des bactéries et des virus, entraînant leur inactivation.
Blocage des canaux sodiques : Il bloque les canaux sodiques de manière similaire aux anesthésiques locaux, offrant un soulagement de la douleur.
Dénaturation des protéines : Il dénature les pointes protéiques externes des virus, empêchant leur fixation et leur entrée dans les cellules hôtes.
Comparaison Avec Des Composés Similaires
L'amylmétacresol est souvent comparé à d'autres composés antiseptiques tels que :
Alcool 2,4-dichlorobenzylique : Les deux sont utilisés dans les pastilles pour la gorge pour leurs propriétés antiseptiques, mais l'this compound a un spectre d'action plus large.
Hexylrésorcinol : Similaire dans ses propriétés antiseptiques, mais diffère dans sa structure chimique et ses applications spécifiques.
Chlorure de cétylpyridinium : Un autre antiseptique utilisé dans les bains de bouche et les pastilles, mais avec un mécanisme d'action différent.
Unicité : La combinaison unique d'this compound de propriétés antibactériennes, antivirales et anesthésiques locales le rend particulièrement efficace pour traiter les maux de gorge et les infections mineures de la bouche .
Liste des composés similaires :
- Alcool 2,4-dichlorobenzylique
- Hexylrésorcinol
- Chlorure de cétylpyridinium
- Dequalinium
Propriétés
IUPAC Name |
5-methyl-2-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWFZQGEQJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046791 | |
| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not soluble | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner. | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1300-94-3 | |
| Record name | Amylmetacresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylmetacresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLMETACRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


